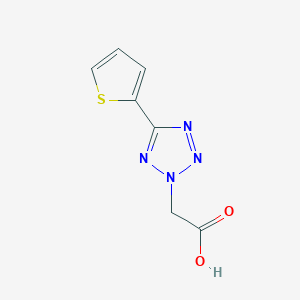

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of immense interest in the pharmaceutical and agrochemical industries. semanticscholar.orgidosi.org In fact, over 90% of new drugs incorporate a heterocyclic moiety. semanticscholar.orgidosi.org Their prevalence stems from their structural diversity and the ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. nih.gov These scaffolds are integral to the structure of numerous natural products and have been successfully incorporated into a wide array of synthetic drugs with activities spanning from antibacterial and antiviral to anticancer and anti-inflammatory. semanticscholar.orgidosi.orgnih.gov The strategic inclusion of heteroatoms like nitrogen, sulfur, and oxygen can facilitate crucial interactions with biological targets, such as enzymes and receptors. nih.gov

The Prominent Role of the Tetrazole Moiety as a Bioisostere and Pharmacophore

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. beilstein-journals.org It is widely recognized as a bioisostere of the carboxylic acid group, meaning it can replace a carboxyl group in a drug molecule without significantly altering its biological activity. hilarispublisher.comresearchgate.net This substitution can offer several advantages, including increased lipophilicity, enhanced metabolic stability, and improved bioavailability. hilarispublisher.comresearchgate.nettandfonline.com The tetrazole functional group is metabolically stable to many biological transformations that carboxylic acids are susceptible to in the liver. tandfonline.com

The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and participate in similar ionic interactions with biological targets. numberanalytics.com This has led to the successful incorporation of tetrazoles into numerous marketed drugs with a broad range of therapeutic applications, including antihypertensive agents like losartan (B1675146) and valsartan (B143634), as well as drugs with anticancer, antibacterial, and antifungal properties. beilstein-journals.orgbohrium.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in analogue-based drug discovery methodologies. hilarispublisher.com

Importance of the Thiophene (B33073) Ring System in Bioactive Compounds

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another crucial heterocyclic scaffold in medicinal chemistry. wikipedia.orgresearchgate.net It is considered a bioisosteric replacement for the benzene (B151609) ring, and this substitution can often be made in a biologically active compound without loss of activity. nih.govwikipedia.org This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netcognizancejournal.comresearchgate.net The versatility of thiophene chemistry allows for the synthesis of a diverse range of substituted derivatives, making it a valuable building block for the construction of complex molecular frameworks. researchgate.net

Acetic Acid Derivatives in Pharmaceutical Contexts and their Modulatory Potential

The acetic acid moiety and its derivatives are fundamental components in a variety of pharmaceuticals. Acetic acid itself is used as an antimicrobial agent. drugbank.com In more complex molecules, the acetic acid functional group can serve as a linker or a pharmacophore that interacts with biological targets. Many non-steroidal anti-inflammatory drugs (NSAIDs) are classified as acetic acid derivatives, including well-known examples like indomethacin, diclofenac, and ketorolac. clinpgx.orgdrugbank.com

The carboxylic acid group of these derivatives is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. The modulatory potential of the acetic acid moiety can be fine-tuned through derivatization, such as esterification, to create prodrugs with altered pharmacokinetic profiles. For instance, converting a carboxylic acid to an ester can increase lipophilicity and improve oral absorption. mdpi.com

Contextualizing (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid within its Chemical Class

The chemical structure of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, with its CAS number 36855-10-4 and molecular formula C₇H₆N₄O₂S, places it within specific families of heterocyclic compounds that have been the subject of dedicated research. biosynth.com

Positioning within 2H-Tetrazol-2-yl Acetic Acid Derivatives

The core of the molecule is a 2H-tetrazol-2-yl acetic acid. Research into this class of compounds has revealed their potential as anti-inflammatory agents. A study on a series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides demonstrated that these derivatives possess anti-inflammatory activity. nih.gov The potency of these compounds was found to be influenced by the substituent at the 5-position of the tetrazole ring and the nature of the acetic acid derivative (acid, ester, or amide). nih.gov For example, in the acetic acid ester and acetamide (B32628) classes, compounds with a hydrogen substituent at the alpha-position of the acetic acid were generally more potent. nih.gov Another study synthesized various 5-aryl-2H-tetrazole-2-acetic acids as potential superoxide (B77818) scavengers and anti-inflammatory agents. acs.org The crystal structure of a related compound, (5-Amino-2H-tetrazole-2-yl)acetic acid, has also been reported, providing insight into the structural characteristics of this class of molecules. nih.gov

Overview of Thiophene-Substituted Tetrazole Chemistry and Research Trends

The presence of a thiophene ring directly attached to the tetrazole core in (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is a key structural feature. The hybridization of tetrazole with other heterocyclic rings, such as thiophene, is a strategy employed in medicinal chemistry to develop new therapeutic agents. nih.gov Studies on tetrazole derivatives hybridized with thiophene have explored their potential antimicrobial activities. nih.govnih.govresearchgate.net For instance, certain tetrazole-thiophene hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity. nih.govnih.gov The combination of these two important pharmacophores, tetrazole and thiophene, represents a continuing area of interest for the discovery of novel bioactive compounds.

Data Tables

Table 1: Properties of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

| Property | Value | Source |

| CAS Number | 36855-10-4 | biosynth.com |

| Molecular Formula | C₇H₆N₄O₂S | biosynth.com |

| Molecular Weight | 210.22 g/mol | biosynth.com |

| SMILES | C1=CSC(=C1)C2=NN(N=N2)CC(=O)O | biosynth.com |

| Melting Point | 174 °C | biosynth.com |

Table 2: Examples of Marketed Drugs Containing Tetrazole or Thiophene Moieties

| Drug | Moiety Present | Therapeutic Class | Source |

| Losartan | Tetrazole | Antihypertensive | bohrium.com |

| Valsartan | Tetrazole | Antihypertensive | bohrium.com |

| Letrozole | Tetrazole | Anticancer | bohrium.com |

| Lornoxicam | Thiophene | Anti-inflammatory (NSAID) | wikipedia.org |

| Tiaprofenic acid | Thiophene | Anti-inflammatory (NSAID) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-thiophen-2-yltetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMUJJDSOKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357691 | |

| Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-10-4 | |

| Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 5 Thien 2 Yl 2h Tetrazol 2 Yl Acetic Acid and Its Analogs

Strategic Approaches to Tetrazole Ring Formation

The formation of the 5-(thien-2-yl)tetrazole intermediate is paramount. This is typically achieved by creating the five-membered tetrazole ring from a thiophene-derived precursor. The most prevalent methods rely on cycloaddition reactions or transformations involving Schiff bases.

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source is the most common and direct route for synthesizing 5-substituted-1H-tetrazoles. nih.govthieme-connect.comnih.gov In the context of the target molecule, this involves the reaction of 2-cyanothiophene with an azide, typically sodium azide (NaN₃).

This reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. nih.govorganic-chemistry.org A variety of catalytic systems have been developed to improve yields, shorten reaction times, and enhance safety by avoiding the use of free hydrazoic acid (HN₃), which is highly toxic and explosive. nih.govthieme-connect.com

Common catalysts include:

Zinc Salts: Zinc(II) salts, such as ZnBr₂ or ZnCl₂, are effective catalysts, often used in water or polar aprotic solvents like N,N-dimethylformamide (DMF). organic-chemistry.orgrsc.org

Indium(III) Chloride (InCl₃): This Lewis acid has been shown to efficiently catalyze the cycloaddition, particularly under microwave irradiation, which significantly reduces reaction times. researchgate.net

Silica (B1680970) Sulfuric Acid: As a heterogeneous catalyst, silica sulfuric acid offers advantages in terms of simple work-up and catalyst recovery. nih.govnih.gov It promotes the reaction between various nitriles and sodium azide in DMF, resulting in high yields. nih.govnih.gov

The general mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide ion then attacks the nitrile carbon, initiating the cyclization to form the tetrazole ring. The reaction typically produces the 1H-tetrazole tautomer, which exists in equilibrium with the 2H-tautomer.

Table 1: Catalytic Systems for [2+3] Cycloaddition of Nitriles and Sodium Azide

| Catalyst | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|

| Zinc(II) Salts (e.g., ZnBr₂) | Water, DMF | Good yields, can be performed in aqueous media. | organic-chemistry.orgrsc.org |

| Indium(III) Chloride (InCl₃) | DMF | Rapid reaction times under microwave irradiation, good to excellent yields. | researchgate.net |

| Silica Sulfuric Acid | DMF | Heterogeneous catalyst, easy separation, cost-effective, high yields. | nih.govnih.gov |

| Cobalt(II) Complexes | Methanol | Homogeneous catalysis, near-quantitative yields, mild conditions. | acs.org |

An alternative pathway to tetrazole derivatives involves the reaction of Schiff bases with sodium azide. rdd.edu.iqijrrr.comresearchgate.net A Schiff base (or imine) is formed by the condensation of a primary amine with an aldehyde or ketone. For the synthesis of a 5-thienyltetrazole precursor, this would involve reacting a thiophene-based aldehyde (e.g., thiophene-2-carboxaldehyde) with an appropriate amine.

The resulting Schiff base is then treated with sodium azide, often in a solvent like tetrahydrofuran (B95107) (THF), to yield the tetrazole derivative. ijrrr.comekb.eg This method provides a versatile route to various substituted tetrazoles, as the substituents can be easily varied on both the aldehyde/ketone and the amine starting materials. rdd.edu.iq

Beyond the primary methods, other synthetic strategies have been established for forming 5-substituted tetrazoles. organic-chemistry.org One notable method is the reaction of aldoximes with diphenyl phosphorazidate (DPPA). This cycloaddition proceeds efficiently under reflux conditions and is applicable to both aromatic and aliphatic aldoximes, providing the corresponding 5-substituted 1H-tetrazoles in good yields. organic-chemistry.org Another approach involves the transformation of amidines and guanidines into tetrazole derivatives using reagents like FSO₂N₃ in an aqueous environment. organic-chemistry.org These alternative routes expand the toolkit available to chemists for accessing the core tetrazole structure.

Incorporation of the Acetic Acid Moiety

Once the 5-(thien-2-yl)tetrazole is formed, the final step is the introduction of the acetic acid group at a nitrogen position on the tetrazole ring. This is almost exclusively accomplished via N-alkylation followed by hydrolysis, as direct carboxylation is not a standard approach.

Direct carboxylation of the tetrazole N-H bond is not a commonly employed strategy. The predominant and more efficient method involves the N-alkylation of the pre-formed tetrazole ring with a reagent that already contains the acetic acid ester functionality. This two-step approach (alkylation followed by hydrolysis) is generally higher yielding and more reliable than direct carboxylation. nih.gov The tetrazole ring itself is often considered a bioisostere of a carboxylic acid, meaning it can mimic a carboxyl group in biological systems, which may contribute to the synthetic focus being on N-functionalization rather than direct carboxylation. nih.gov

The most critical step for obtaining the target compound is the N-alkylation of 5-(thien-2-yl)tetrazole. This reaction is typically performed by treating the tetrazole with an alkylating agent such as ethyl or methyl chloroacetate (B1199739) or bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net

A key challenge in this step is the regioselectivity of the alkylation. The 5-substituted tetrazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of two structural isomers: (5-thien-2-yl-1H-tetrazol-1-yl)acetic acid and (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid. mdpi.comresearchgate.net The formation of the desired 2,5-disubstituted isomer is often favored, but the ratio of N1 to N2 products can be influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction conditions. organic-chemistry.orgepa.govrsc.org

For instance, alkylation with tertiary alcohols in the presence of BF₃·Et₂O has been shown to yield 2-alkyl-5-R-tetrazoles with high regioselectivity. epa.gov Following the alkylation reaction, the resulting ester is hydrolyzed to the final carboxylic acid, typically by heating with an aqueous base such as sodium hydroxide, followed by acidification to precipitate the product. nih.gov

Table 2: N-Alkylation of 5-Substituted Tetrazoles

| Alkylating Agent | Base | Typical Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Ethyl Bromoacetate | K₂CO₃ | Acetone / DMF | Forms a mixture of N1 and N2 alkylated ester products. | mdpi.comresearchgate.net |

| Methyl Chloroacetate | NaOH | DMF | Yields N-alkylated ester, subsequent hydrolysis required. | researchgate.net |

| Aliphatic Amines (via Diazotization) | - | Ethyl Acetate (B1210297) | Preferential formation of 2,5-disubstituted tetrazoles. | organic-chemistry.orgnih.gov |

| Tertiary Alcohols | BF₃·Et₂O | 1,2-Dichloroethane | High regioselectivity for the 2-alkyl isomer. | epa.gov |

Introduction and Modification of the Thienyl Substituent

Strategies for Thiophene (B33073) Ring Functionalization

The thiophene ring is a versatile scaffold that can be readily functionalized, allowing for systematic modifications to probe structure-activity relationships (SAR). nih.govnih.gov Conventional methods for thiophene synthesis, such as the Paal–Knorr and Gewald reactions, have been widely used, though they can require harsh conditions. nih.gov Modern synthetic chemistry offers more refined strategies for introducing substituents onto a pre-existing thiophene nucleus. eprajournals.com

One prominent method is the direct C-H arylation of thiophenes. This approach allows for the coupling of aryl or heteroaryl bromides with thiophenes that may bear either electron-donating or electron-withdrawing groups. organic-chemistry.org For instance, a low loading of a bis(alkoxo)palladium complex can efficiently catalyze the phosphine-free direct C-H arylation of thiophenes specifically at the C2 position, which is directly relevant for building the 5-(thien-2-yl)tetrazole core. organic-chemistry.org

Other innovative strategies involve cyclization reactions. Substituted thiophenes can be synthesized from readily available precursors like 1-mercapto-3-yn-2-ols, which undergo heterocyclodehydration catalyzed by Palladium(II) iodide (PdI₂). nih.gov Furthermore, a metal-free approach using elemental sulfur allows for the dehydration and sulfur cyclization of alkynols to form a variety of substituted thiophenes. organic-chemistry.org These methods provide robust pathways to create diverse thienyl precursors that can later be incorporated into the final tetrazole structure.

Coupling Reactions for Thiophene-Tetrazole Linkages

The formation of the bond between the thiophene and tetrazole rings is a crucial step in the synthesis of the target compound. A convergent synthetic route is often employed, where the two heterocyclic rings are prepared separately and then joined. nih.gov One effective method involves the copper-catalyzed coupling of a substituted 5-(thiophen-2-yl)tetrazole with a suitable partner. nih.gov For example, oligothiophene-tetrazoles have been successfully prepared by coupling substituted 5-(thiophen-2-yl)tetrazoles with various phenyl(thiophen-2-yl)iodonium salts in the presence of copper(II) acetate (Cu(OAc)₂) and triethylamine (B128534) (NEt₃). nih.gov

Another general and powerful method for forming 5-substituted tetrazoles, which can be adapted for this linkage, is the [3+2] cycloaddition reaction between a nitrile and an azide. researchgate.netresearchgate.net Specifically, a thiophene-2-carbonitrile can react with sodium azide, often catalyzed by a Lewis acid like zinc chloride, to form the 5-(thiophen-2-yl)-1H-tetrazole. organic-chemistry.org This intermediate can then be alkylated on one of the tetrazole nitrogens to introduce the acetic acid side chain, leading to a mixture of N1 and N2 isomers from which the desired (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid must be separated. researchgate.net High-pressure conditions have also been shown to facilitate the reaction between heterocyclic nitriles, including those of thiophene, and organic azides to yield tetrazole derivatives. lookchem.com

Synthesis of Structural Analogs and Derivatives of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

The synthesis of structural analogs is fundamental to understanding the SAR and optimizing the biological or material properties of the core molecule. Modifications can be targeted at the thienyl group, the acetic acid side chain, or by creating hybrid structures.

Modification of the Thienyl Group and its Influence on Activity

The thiophene moiety is not merely a structural placeholder; its substitution pattern significantly influences biological activity. nih.govcognizancejournal.com In a study of thiazole (B1198619) derivatives clubbed with various heterocycles, replacing a bulkier 3-methoxy-4-hydroxy-phenyl substituent with a smaller 2-thienyl group led to enhanced antimicrobial activity. nih.gov This suggests that the size and electronic nature of the substituent on the thiophene ring of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid could be critical for its function.

A close structural isomer, [5-(3-thienyl)tetrazol-1-yl]acetic acid, demonstrated potent activity as an aldose reductase inhibitor, with an IC₅₀ value of 28 nM against the human enzyme. nih.gov This finding underscores the importance of the thienyl-tetrazole scaffold in achieving high biological potency and suggests that even the position of the linkage to the thiophene ring (2-thienyl vs. 3-thienyl) is a key variable for optimization.

| Analog | Modification | Observed Activity/Significance | Reference |

| Thiazolyl-thiadiazole hybrid | 2-thienyl substituent | Enhanced antimicrobial activity compared to bulkier aryl groups. | nih.gov |

| [5-(3-thienyl)tetrazol-1-yl]acetic acid | Isomer (3-thienyl, N1-acetic acid) | Potent aldose reductase inhibitor (IC₅₀ = 28 nM). | nih.gov |

Variations in the Acetic Acid Side Chain and Substituent Effects

The acetic acid side chain is a common feature in many biologically active tetrazoles, often acting as a bioisostere for a carboxylic acid group, which enhances metabolic stability. researchgate.netresearchgate.net The synthesis of 5-aryl-2H-tetrazole-2-acetic acids has been reported, and these compounds were evaluated for anti-inflammatory properties. nih.gov This provides a direct template for modifying the acetic acid portion of the thienyl-containing parent compound.

Modifications often involve creating esters or amides from the carboxylic acid. A series of ester derivatives of a related biphenyl (B1667301) tetrazole butanoic acid compound were synthesized by reacting the parent acid with various phenols. mdpi.com These analogs showed significant biological activities, including antihypertensive and urease inhibition properties. mdpi.com Similarly, N-acyl/aroyl acetohydrazides can be synthesized by treating a 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide precursor with various acyl chlorides, demonstrating a versatile method for elaborating the side chain. researchgate.net The influence of substituents on activity is often pronounced; in one series of tetrazole derivatives, the introduction of fluorine-based substituents and the number of hydroxyl groups were found to directly impact antioxidant activity. researchgate.net

| Side Chain Modification | Synthetic Strategy | Resulting Compound Type | Potential Impact | Reference(s) |

| Esterification | Reaction of the parent acid with various phenols. | Ester derivatives | Altered pharmacokinetic properties, potential for prodrugs. | mdpi.com |

| Amidation/Hydrazide Formation | Treatment of an acetohydrazide precursor with aroyl/alkanoyl chlorides. | N-acyl/aroyl acetohydrazides | Introduction of new hydrogen bonding sites and functional groups. | researchgate.net |

| Alkylation | Alkylation of the tetrazole ring with chloroacetic acid esters. | Acetic acid esters | Direct synthesis of esterified side chains. | researchgate.net |

Hybrid Compounds Featuring the (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid Core

Creating hybrid molecules by linking the (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid core to other pharmacologically active heterocyclic systems is a common strategy to develop novel compounds with potentially enhanced or synergistic activities. nih.govresearchgate.net

Several studies have focused on synthesizing tetrazole-thiophene hybrids linked to other rings. For example, tetrazole-based hybrids connected to thiazole, thiophene, and thiadiazole ring systems have been synthesized and shown to possess antimicrobial activity. nih.govresearchgate.net In one such study, a thiophene-tetrazole hybrid exhibited potent antibacterial activity against Gram-positive strains. nih.gov Another approach involves the synthesis of oligothiophene-tetrazoles, where the tetrazole ring is inserted into a conjugated oligothiophene chain. nih.gov These compounds were designed for applications in photoclick chemistry, demonstrating that the utility of such hybrids extends beyond medicinal applications. nih.gov

Further diversification has been achieved by condensing a key benzohydrazide (B10538) intermediate of a tetrazole with various aldehydes, followed by cyclization with reagents like thioglycolic acid to yield tetrazole-4-thiazolidinone hybrids. researchgate.net These complex molecules have been investigated for both antimicrobial and anticancer activities. researchgate.net

| Hybrid System | Linked Heterocycle(s) | Synthetic Approach | Application/Activity | Reference(s) |

| Oligothiophene-Tetrazole | Additional thiophene units | Copper-catalyzed coupling | Laser-triggered photoclick chemistry | nih.gov |

| Thiophene-Tetrazole-Thiazole | Thiazole | Multi-step reaction sequence | Antimicrobial agents | nih.govresearchgate.net |

| Thiophene-Tetrazole-Thiadiazole | Thiadiazole | Multi-step reaction sequence | Antimicrobial agents | nih.govresearchgate.net |

| Tetrazole-Thiazolidinone | 4-Thiazolidinone | Condensation and cyclization with thioglycolic acid | Anticancer and antimicrobial agents | researchgate.net |

Advanced Structural Elucidation and Computational Investigations of 5 Thien 2 Yl 2h Tetrazol 2 Yl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, offering detailed insights into its electronic and vibrational properties and confirming its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the thiophene (B33073) ring, the methylene group of the acetic acid moiety, and the acidic proton. The protons on the thiophene ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the tetrazole ring are expected to resonate as a singlet further downfield, likely in the range of δ 5.0-6.0 ppm, due to the deshielding effect of the heterocyclic system. The carboxylic acid proton, being highly deshielded, would appear as a broad singlet at a significantly downfield chemical shift (δ 10.0-13.0 ppm).

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 170 ppm. The carbon atoms of the tetrazole and thiophene rings would resonate in the aromatic region (δ 120-160 ppm), with the carbon of the tetrazole ring appearing at the lower end of this range. The methylene carbon of the acetic acid group is anticipated to have a chemical shift in the range of δ 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene-H | 7.0 - 8.0 (m) | 120 - 140 |

| Methylene (-CH₂-) | 5.0 - 6.0 (s) | 50 - 60 |

| Carboxylic Acid (-OH) | 10.0 - 13.0 (br s) | - |

| Carbonyl (-C=O) | - | ~170 |

| Tetrazole-C | - | 150 - 160 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N stretching of the tetrazole ring, and C-H stretching of the thiophene ring.

A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak in the range of 1700-1725 cm⁻¹. The C=N stretching vibrations of the tetrazole ring typically appear in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations of the thiophene ring are anticipated just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carbonyl | C=O stretch | 1725 - 1700 (strong, sharp) |

| Tetrazole Ring | C=N stretch | 1600 - 1400 |

| Thiophene Ring | Aromatic C-H stretch | >3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, further confirming its structure. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. Common fragmentation pathways for tetrazole derivatives often involve the loss of a nitrogen molecule (N₂). For the title compound, fragmentation may also occur at the acetic acid side chain, leading to the loss of a carboxyl group (-COOH) or the entire acetic acid moiety.

Table 3: Expected Mass Spectrometry Fragments for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - N₂]⁺ | Loss of nitrogen from the tetrazole ring |

| [M - COOH]⁺ | Loss of the carboxyl group |

| [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |

| [C₄H₃S]⁺ | Thienyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid in the solid state, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The crystal structure would elucidate the network of intermolecular interactions that govern the packing of the molecules in the solid state. A primary interaction is expected to be hydrogen bonding involving the carboxylic acid groups. These groups can form strong O-H···O or O-H···N hydrogen bonds, often leading to the formation of dimers or extended chains.

Furthermore, π-π stacking interactions between the aromatic thiophene and tetrazole rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. The nature and geometry of these stacking interactions, such as parallel-displaced or T-shaped arrangements, would be determined from the crystallographic data. Understanding these intermolecular forces is crucial for comprehending the solid-state properties of the compound.

Biological Activities and Pharmacological Potential of 5 Thien 2 Yl 2h Tetrazol 2 Yl Acetic Acid and Its Derivatives

Broad-Spectrum Antimicrobial Activities

The quest for novel antimicrobial agents is a pressing global health challenge, and derivatives of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid have emerged as a subject of investigation in this area. The inherent antimicrobial properties of both thiophene (B33073) and tetrazole rings suggest a synergistic or enhanced effect when combined in a single molecule.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the thienyl-tetrazole scaffold have demonstrated varied antibacterial efficacy. For instance, a series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones showed strong activity against Gram-positive organisms, in some cases exceeding that of reference drugs like ciprofloxacin (B1669076). researchgate.net However, their activity against Gram-negative bacteria was limited. researchgate.net This suggests a preferential spectrum of activity for certain derivatives.

In another study, new 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives were synthesized and tested against a panel of bacteria. nih.gov While some compounds showed marked broad-spectrum antibacterial activity, others were highly active specifically against Gram-positive bacteria. nih.gov For example, certain piperazine (B1678402) derivatives with methyl, phenyl, and fluorophenyl substitutions were highly effective against Gram-positive strains. nih.gov Conversely, the introduction of larger substituents like benzyl (B1604629) moieties dramatically reduced antibacterial activity. nih.gov

Furthermore, the synthesis of novel (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which share the acetic acid moiety, has shown that these compounds generally exhibit more potent activity against Gram-positive bacteria. nih.govscienceopen.com Some of these derivatives displayed antibacterial activity similar or even superior to established antibiotics such as oxacillin (B1211168) and cefuroxime. nih.govscienceopen.com

Table 1: Antibacterial Activity of Selected Thiophene and Tetrazole Derivatives

| Compound Class | Tested Strains | Activity Highlights | Reference |

|---|---|---|---|

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive and Gram-negative bacteria | Strong activity against Gram-positive organisms, better than ciprofloxacin in some cases. Limited activity against Gram-negative bacteria. | researchgate.net |

| 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity for some derivatives. High activity against Gram-positive bacteria for others. | nih.gov |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive and Gram-negative bacteria | Generally more active against Gram-positive strains. Some compounds showed activity comparable to or higher than oxacillin and cefuroxime. | nih.govscienceopen.com |

Antifungal Efficacy Against Various Fungal Pathogens

The antifungal potential of thienyl-tetrazole and related heterocyclic systems has also been explored. In a study of newly synthesized thiadiazoles and 5-benzyl-2H-tetrazole derivatives, compounds were tested against a range of fungal strains including Aspergillus flavus, Aspergillus fumigates, Penicillium marneffei, and Trichophyton mentagrophytes, showing varying degrees of antifungal activity. researchgate.net

However, in the evaluation of new 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, none of the synthesized compounds demonstrated significant activity against Candida albicans. nih.gov This highlights the specificity of the antifungal action and the need for broader screening against a more diverse panel of fungal pathogens.

Research on other related heterocyclic structures, such as thiazole (B1198619) derivatives, has shown more promising results. For instance, certain novel thiazolidin-4-one derivatives exhibited noteworthy antifungal activity against various Candida species. scielo.br

Table 2: Antifungal Activity of Selected Thiophene and Tetrazole Derivatives

| Compound Class | Tested Fungal Strains | Activity Highlights | Reference |

|---|---|---|---|

| Thiadiazoles and 5-benzyl-2H-tetrazole derivatives | Aspergillus flavus, Aspergillus fumigates, Penicillium marneffei, Trichophyton mentagrophytes | Displayed varying degrees of antifungal activity. | researchgate.net |

| 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives | Candida albicans | No significant activity observed. | nih.gov |

| Thiazolidin-4-one derivatives | Candida species | Some derivatives showed significant antifungal activity. | scielo.br |

Structure-Activity Relationships (SAR) in Antimicrobial Action

The antimicrobial activity of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have begun to elucidate the key features necessary for potent antimicrobial action.

For a series of 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, the nature of the substituent on the piperazine ring was found to be a critical determinant of antibacterial activity. nih.gov Small, less bulky substituents like methyl and phenyl groups on the piperazine ring of certain 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione derivatives led to high activity against Gram-positive bacteria. nih.gov In contrast, the introduction of larger groups such as benzyl or trifluoromethylbenzyl moieties resulted in a significant decrease in activity. nih.gov This suggests that steric hindrance may play a crucial role in the interaction of these compounds with their bacterial targets.

Anti-inflammatory and Analgesic Properties

The tetrazole acetic acid scaffold is a known pharmacophore in the development of anti-inflammatory agents. Research into 5-(pyridyl)-2H-tetrazol-2-acetic acids, which are structurally analogous to the thienyl derivative, has demonstrated significant anti-inflammatory properties. nih.gov In this series, the amide derivatives were generally more potent than the ester and acid forms. nih.gov Specifically, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide was identified as a particularly effective anti-inflammatory agent. nih.gov

The analgesic potential of related heterocyclic systems has also been investigated. For example, a thiadiazine thione derivative, 2,2'-(2-thioxo-1,3,5-thiadiazinane-3,5-diyl)diacetic acid, demonstrated significant anti-nociceptive effects in acetic acid-induced writhing tests in animal models. semanticscholar.org Similarly, a phthalazine (B143731) tetrazole derivative, QUAN-0808, exhibited potent anti-inflammatory and peripheral antinociceptive effects. if-pan.krakow.pl These findings suggest that the (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid scaffold holds promise for the development of novel anti-inflammatory and analgesic drugs.

Anticancer and Cytotoxic Effects

The tetrazole moiety is increasingly recognized as a "privileged scaffold" in the design of anticancer agents due to its role in creating compounds with significant therapeutic potential against a range of cancers. nih.gov

Antiproliferative Activity in Human Cancer Cell Lines

While direct studies on the anticancer activity of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid are not widely reported, research on structurally related tetrazole derivatives has shown promising antiproliferative effects. A study on novel tetrazole derivatives of dianisidine revealed their potential as anticancer agents by targeting the Bcl-2 apoptosis regulator. nih.gov These compounds exhibited selective cytotoxicity against various human cancer cell lines, including melanoma (HTB-140), lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW620), while showing lower toxicity to normal cells. nih.gov

Furthermore, the combination of a thieno[2,3-d]pyrimidine (B153573) core, which is related to the thiophene in the title compound, with a 4-amino-5-methyl-6-carboxylate structure has yielded derivatives with significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most active compounds demonstrated an IC50 value of 4.3 µg/mL against the MCF-7 cell line. mdpi.com These findings underscore the potential of incorporating the thienyl and tetrazolyl acetic acid features into novel anticancer drug candidates.

Table 3: Antiproliferative Activity of Selected Tetrazole and Thiophene Derivatives

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Tetrazole derivatives of dianisidine | HTB-140 (melanoma), A549 (lung), HeLa (cervical), SW620 (colorectal) | Selective cytotoxicity against cancer cell lines, targeting of Bcl-2 apoptosis regulator. | nih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 and MDA-MB-231 (breast cancer) | Significant antiproliferative activity, with one compound showing an IC50 of 4.3 µg/mL against MCF-7 cells. | mdpi.com |

Mechanisms of Cytotoxicity or Growth Inhibition

While direct studies elucidating the specific mechanisms of cytotoxicity for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid are not extensively detailed in the available literature, the cytotoxic potential of structurally related tetrazole and thiophene-containing compounds has been investigated against various cancer cell lines. These studies suggest several possible mechanisms through which these classes of compounds may exert their antiproliferative effects.

One prominent mechanism is the induction of apoptosis. For instance, a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, which share an acetic acid moiety, were shown to induce apoptosis in human leukemia cells. researchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of many thiazolidinone derivatives. researchgate.net Similarly, novel tetrazole derivatives have been designed to target tubulin, a critical component of the cytoskeleton. nih.gov By inhibiting tubulin polymerization, these compounds cause mitotic arrest and disrupt the microtubule network, ultimately leading to cell death. nih.gov This suggests that derivatives of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid could potentially interfere with cell division processes.

Furthermore, molecular docking studies on other related heterocyclic compounds, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, have indicated that they may act as inhibitors of dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition can effectively halt cancer cell proliferation. The cytotoxic activity of these thiophene-containing compounds was demonstrated against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govresearchgate.net

The cytotoxic effects of mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid have also been explored, showing activity against HepG-2 and MCF-7 cancer cell lines. rsc.org This indicates that the tetrazole acetic acid scaffold can be a component of metallodrugs with anticancer properties.

Other Noted Biological Activities of Related Tetrazole and Acetic Acid Scaffolds

The tetrazole and acetic acid structural motifs are present in a wide array of pharmacologically active molecules, exhibiting a diverse range of biological activities beyond cytotoxicity.

Antidiabetic and Antihyperlipidemic Potential

The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is a key component in many antidiabetic agents. nih.govencyclopedia.pubhilarispublisher.com Tetrazole derivatives have been investigated for their ability to target various proteins involved in the pathology of type 2 diabetes mellitus (T2DM). These targets include peroxisome proliferator-activated receptors (PPARs), protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), and dipeptidyl peptidase-4 (DPP-4), among others. nih.gov For example, (5-(3-thienyl)tetrazol-1-yl)acetic acid, a structural isomer of the title compound, has been identified as a potent aldose reductase inhibitor, which is relevant for managing diabetic complications. nih.gov

In addition to antidiabetic properties, related structures have shown potential in managing hyperlipidemia. Studies on indanyl tetrazole derivatives demonstrated significant cholesterol and triglyceride-lowering activities in rats. researchgate.net Specifically, 5-(6-methoxyindan-1-yl) methyltetrazole and 5-(5, 6-dimethoxyindan-1-yl) methyltetrazole were highlighted for their promising anti-hypercholesterolemic effects. researchgate.net The broader class of acetic acid derivatives, such as asiatic acid, has also been investigated for its anti-hyperlipidemic and anti-atherosclerotic potential. nih.gov

Receptor Modulating Properties (e.g., Angiotensin-II receptor antagonists)

The tetrazole moiety is a cornerstone in the design of angiotensin II (AII) receptor antagonists, a major class of antihypertensive drugs. nih.gov These compounds, often referred to as sartans, specifically block the AT1 receptor, antagonizing the biological actions of AII that lead to vasoconstriction and aldosterone (B195564) release. nih.gov The biphenyl (B1667301) tetrazole structure is a classic pharmacophore for this activity, as seen in drugs like losartan (B1675146) and valsartan (B143634). nih.govebi.ac.uk Valsartan itself is chemically described as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. mdpi.com The development of novel scaffolds for angiotensin II receptor antagonism continues to be an active area of research, with computational and biological assays being used to identify new compounds with high binding affinity to the AT1 receptor. ebi.ac.uk

Enzyme Inhibition Studies (e.g., Urease, Lanosterol 14α-demethylase, BChE)

The tetrazole and acetic acid scaffolds are featured in inhibitors of various enzymes implicated in different disease states.

Urease Inhibition: Urease is a nickel-containing enzyme that is a virulence factor in several pathogenic microorganisms. nih.gov Inhibition of urease is a therapeutic strategy against infections caused by these organisms. nih.gov Several studies have demonstrated the potent urease inhibitory activity of tetrazole derivatives. mdpi.comnih.govresearchgate.net For example, deferasirox (B549329) derivatives bearing a tetrazole ring showed significant urease inhibition. nih.gov In another study, tetrazole derivatives containing a pyrrole-2,5-dione moiety also exhibited remarkable urease inhibitory potential. researchgate.net Kinetic studies have shown that some of these derivatives act as competitive inhibitors of the enzyme. nih.gov

Lanosterol 14α-demethylase Inhibition: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is the target of azole antifungal agents. nih.govnih.gov The azole ring, which can include tetrazoles, coordinates with the heme iron in the enzyme's active site, blocking its function. nih.gov Research has focused on designing both azole and non-azole inhibitors of this enzyme to develop new antifungal drugs, including those effective against resistant strains. nih.govresearchgate.netcapes.gov.br Dual inhibitors targeting both CYP51 and histone deacetylase (HDAC) have also been developed as a strategy to combat azole-resistant candidiasis. nih.gov

Butyrylcholinesterase (BChE) Inhibition: Butyrylcholinesterase (BChE) is an enzyme involved in cholinergic signaling and is considered a therapeutic target in Alzheimer's disease. nih.gov While much focus has been on acetylcholinesterase (AChE) inhibitors, selective BChE inhibition is also a viable approach. nih.gov Tetrazole derivatives have been synthesized and evaluated for their inhibitory effects on cholinesterases. vnu.edu.vnresearchgate.net For instance, derivatives bearing a (pyridin-2-yl)tetrazole scaffold have demonstrated inhibitory activity against AChE, and by extension, suggest a potential for BChE inhibition within this class of compounds. vnu.edu.vnresearchgate.net BChE is also known to be expressed at high levels during early neurodevelopment, suggesting a role in neural stem cell differentiation. nih.gov

Interactive Data Tables

Cytotoxicity of Related Compounds

| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2, A-549 | Cytotoxic | Dihydrofolate reductase (DHFR) inhibition | nih.gov, researchgate.net |

| 2-(...-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Human leukemia cells | Induction of apoptosis | Induction of apoptosis | researchgate.net |

| Tetrazole-based tubulin inhibitors | Glioblastoma cells | Antiproliferative, antimitotic | Tubulin polymerization inhibition | nih.gov |

| Mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid | HepG-2, MCF-7 | Cytotoxic | Not specified | rsc.org |

Enzyme Inhibition by Related Scaffolds

| Enzyme | Inhibitor Class | Significance | Reference |

|---|---|---|---|

| Urease | Tetrazole derivatives | Antibacterial/antifungal potential | nih.gov, researchgate.net, nih.gov, mdpi.com |

| Lanosterol 14α-demethylase (CYP51) | Azole (including tetrazole) derivatives | Antifungal activity | nih.gov, nih.gov, capes.gov.br |

| Butyrylcholinesterase (BChE) | Tetrazole derivatives | Potential treatment for Alzheimer's disease | vnu.edu.vn, researchgate.net, nih.gov |

| Aldose Reductase | (5-(3-thienyl)tetrazol-1-yl)acetic acid | Management of diabetic complications | nih.gov |

Mechanistic Insights and Target Identification for 5 Thien 2 Yl 2h Tetrazol 2 Yl Acetic Acid

Elucidation of Molecular Mechanisms of Action

No specific studies elucidating the molecular mechanisms of action for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid were found in publicly available scientific literature.

Ligand-Target Interactions

Receptor Binding Studies and Selectivity

There is no publicly available data from receptor binding studies for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, nor is there information on its selectivity for any particular biological target.

Enzyme Active Site Interactions and Inhibition Modalities

While a patent has associated (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid with gamma-secretase inhibition, specific details regarding its interaction with the enzyme's active site or its mode of inhibition (e.g., competitive, non-competitive) are not available.

Computational Docking and Molecular Dynamics Simulations

Prediction of Binding Modes and Affinities with Biological Macromolecules

No computational docking or molecular dynamics simulation studies predicting the binding modes and affinities of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid with any biological macromolecules have been published.

Rationalization of Observed Biological Activities through Molecular Interactions

As no specific biological activities have been quantitatively reported, there are no studies that rationalize such activities through molecular interaction models.

Bioisosteric Relationships and Pharmacophore Modeling

Bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of rational drug design. Pharmacophore modeling, in turn, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, the interplay between these concepts is pivotal.

The tetrazole group is a widely recognized and successful bioisostere for the carboxylic acid moiety. osi.lvhilarispublisher.comhilarispublisher.com This substitution is predicated on the similar acidic properties and spatial arrangement of the two groups. researchgate.net The tetrazole ring of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is designed to mimic the carboxylate group, which is often crucial for the interaction of a drug molecule with its biological target.

One of the primary advantages of this bioisosteric replacement is the enhanced metabolic stability of the tetrazole ring compared to the carboxylic acid group. nih.gov Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion and reduced bioavailability. The tetrazole ring is generally resistant to such metabolic degradation, potentially leading to a longer half-life and improved pharmacokinetic profile. chemistryjournals.net

The physicochemical properties of the tetrazole ring in (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid are a key consideration. The pKa of 5-substituted tetrazoles is typically in the range of 4.5-4.9, which is very similar to that of many carboxylic acids (pKa ≈ 4.2-4.4). researchgate.net This similarity in acidity ensures that at physiological pH, the tetrazole ring can exist in its anionic form, mimicking the carboxylate anion and enabling similar ionic interactions with receptor sites.

Table 1: Comparative Properties of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid | Tetrazole | Significance for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 researchgate.net | Similar acidity allows for mimicry of ionic interactions at physiological pH. |

| Metabolic Stability | Susceptible to glucuronidation | Generally resistant to metabolic degradation nih.govchemistryjournals.net | Potential for improved pharmacokinetic profile and longer duration of action. |

| Lipophilicity (logP) | Generally lower | Often higher than the corresponding carboxylic acid chemistryjournals.net | May enhance absorption and distribution, but requires careful optimization. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily an H-bond acceptor in its anionic form, with the N-H bond acting as a donor in the neutral form. nih.gov | Crucial for specific interactions with biological targets. |

| Size and Shape | Planar carboxylate group | Planar heterocyclic ring, slightly larger than a carboxylate. | The larger size of the tetrazole ring needs to be accommodated by the target's binding site. |

The bioisosteric relationship between the tetrazole and carboxylic acid groups in (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid has profound implications for the rational design and optimization of ligands. By understanding the pharmacophoric features of this compound, medicinal chemists can systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties.

The core pharmacophore of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid can be deconstructed into three key components: the thiophene (B33073) ring, the tetrazole ring, and the acetic acid side chain. Each of these can be targeted for modification to explore the structure-activity relationship (SAR).

The Thiophene Ring: The thiophene moiety is a common heterocyclic scaffold in medicinal chemistry and is present in numerous approved drugs. nih.gov Its role in (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is likely to involve hydrophobic and/or aromatic interactions within the binding site of a target protein. Modifications to the thiophene ring, such as the introduction of substituents, could be used to probe these interactions and potentially enhance binding affinity or selectivity.

The Tetrazole Ring: As the carboxylic acid bioisostere, the tetrazole ring is a critical pharmacophoric element. Its position and orientation relative to the thiophene ring are likely crucial for activity. The nitrogen atoms of the tetrazole can act as hydrogen bond acceptors, and the acidic proton can participate in hydrogen bonding or ionic interactions. nih.gov

The Acetic Acid Side Chain: The acetic acid linker provides a degree of conformational flexibility, allowing the thiophene and tetrazole moieties to adopt an optimal orientation for binding. The length and composition of this linker could be varied to fine-tune the positioning of the key pharmacophoric features.

Pharmacophore modeling studies of related tetrazole-containing compounds have demonstrated the importance of the spatial arrangement of these functional groups. For instance, in the design of antimicrobial agents, the combination of a tetrazole ring with other heterocyclic systems like thiophene has been shown to be a fruitful strategy. nih.govresearchgate.net Computational docking studies on such hybrid molecules have helped to elucidate their binding modes and guide further optimization. nih.govresearchgate.net

The rational design of new ligands based on the (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid scaffold would involve a systematic exploration of the chemical space around this core structure. This could include:

Substitution on the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl groups, etc.) to probe for additional binding pockets.

Modification of the Linker: Varying the length and rigidity of the acetic acid side chain to optimize the geometry of the molecule.

Isomeric Scaffolds: Investigating the effects of altering the point of attachment of the side chain to the tetrazole ring (e.g., 1-substituted vs. 2-substituted tetrazoles).

Pharmacological Profiling and Drug Development Implications for 5 Thien 2 Yl 2h Tetrazol 2 Yl Acetic Acid Analogs

In Vitro and In Vivo Pharmacological Assessments

Pharmacological assessment of these analogs begins with in vitro assays to determine their efficacy and selectivity, followed by in vivo studies in animal models to evaluate their therapeutic potential in a complex biological system.

Cell-based assays are fundamental in early-stage drug discovery to screen compounds and characterize their mechanism of action. For analogs related to (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, various assays are employed to measure their effects on specific cellular targets and pathways.

Derivatives have been investigated for a range of biological activities. For instance, some 2-(thiophen-2-yl)acetic acid derivatives have shown selective inhibitory activity against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation, with IC50 values in the low micromolar range. nih.gov In these studies, cell lines such as the human lung carcinoma A549 are utilized to assess the compound's effect on cell cycle and apoptosis. nih.gov

Other tetrazole-based compounds have been evaluated for their potential as angiotensin-II receptor antagonists for hypertension. researchgate.netnih.gov In such studies, assays measuring antioxidant potential, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and enzyme inhibition assays, such as for urease, are also performed. researchgate.netnih.gov Furthermore, novel acetic acid derivatives containing different heterocyclic systems have been tested for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, with many compounds showing potent inhibition at nanomolar concentrations. researchgate.net The selectivity of these compounds is often assessed by testing them against a panel of related enzymes or receptors. For example, N-(thiazol-2-yl)-benzamide analogs were identified as selective antagonists of the Zinc-Activated Channel (ZAC) and were tested against other receptors like 5-HT3A and GABAA to confirm their specificity. nih.gov

Table 1: Examples of In Vitro Assays for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid Analogs

| Assay Type | Target/Pathway | Example Finding |

| Enzyme Inhibition | Microsomal prostaglandin E synthase-1 (mPGES-1) | Analogs showed selective inhibition in the low micromolar range. nih.gov |

| Cell Proliferation | A549 lung cancer cell line | A promising compound induced G0/G1 phase cycle arrest and apoptosis. nih.gov |

| Receptor Antagonism | Angiotensin-II Receptor | Ester derivatives of valsartan (B143634) retained antihypertensive potential. nih.gov |

| Antioxidant Activity | DPPH Radical Scavenging | Synthesized derivatives showed significant free radical scavenging potential. nih.gov |

| Enzyme Inhibition | Aldose Reductase | Novel acetic acid derivatives exhibited potent inhibitory effects (nanomolar KI values). researchgate.net |

| Ion Channel Modulation | Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs acted as selective antagonists. nih.gov |

This table is interactive. You can sort and filter the data.

Following promising in vitro results, animal models are employed to assess the efficacy and therapeutic potential of drug candidates in a living organism. nih.gov These models are designed to mimic human diseases and allow for the evaluation of a compound's activity within a complex physiological system. nih.gov

For analogs with neuroprotective properties, ethanol-induced neurodegeneration models in rats have been utilized. nih.govresearchgate.net In these studies, treatment with certain thiazolidine-4-carboxylic acid derivatives was shown to attenuate neuroinflammation, reduce oxidative stress, and improve memory impairment caused by ethanol. nih.govresearchgate.net The assessment involves behavioral tests to measure memory and analysis of brain tissue for biomarkers of inflammation (e.g., TNF-α, NF-κB) and oxidative stress. nih.gov

For compounds targeting hypertension, in vivo models are used to directly measure the effect on blood pressure. nih.gov For example, ester derivatives of valsartan, a compound containing a tetrazole ring, were tested for their antihypertensive activity. nih.gov The use of preclinical animal models is a critical step in understanding the potential therapeutic application and validating the biological mechanism of a compound before it can be considered for human trials. nih.gov

Table 2: Animal Models Used in Efficacy Studies of Related Analogs

| Therapeutic Area | Animal Model | Key Findings |

| Neuroprotection | Ethanol-induced neurodegeneration in rats | Derivatives attenuated neuroinflammation, oxidative stress, and memory impairment. nih.govresearchgate.net |

| Hypertension | In vivo models (specifics not detailed in sources) | Ester derivatives of a tetrazole-containing drug retained antihypertensive activity. nih.gov |

| Pain | General discussion on rodent and large animal models | Preclinical models are crucial for understanding pain biology and testing analgesic therapeutics. nih.gov |

This table is interactive. You can sort and filter the data.

ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

The ADME properties of a drug candidate determine its concentration and duration of action at the target site. Understanding these characteristics is essential for optimizing drug design and predicting clinical performance.

Metabolic stability is a crucial factor in drug development. The tetrazole ring is often used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, partly because it can offer improved metabolic stability. researchgate.netresearchgate.net This is because the tetrazole ring is generally less susceptible to the metabolic reactions that carboxylic acids typically undergo.

Bioavailability, the fraction of an administered dose that reaches systemic circulation, is influenced by factors like absorption and first-pass metabolism. The tetrazole moiety, when used as a carboxylic acid isostere, has the potential to enhance bioavailability. researchgate.net

Safety Profile and Toxicological Assessments

Early assessment of a compound's safety and toxicity is paramount to avoid late-stage failures in drug development. This involves a combination of in silico predictions, in vitro assays, and in vivo studies.

Initial hazard identification can be performed using computational models and data from structurally similar compounds. For example, the GHS classification for a related compound, 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid, indicates potential hazards such as being harmful if swallowed and causing skin, eye, and respiratory irritation. nih.gov

In vitro cytotoxicity assays using various cell lines are a common method to assess a compound's potential for causing cell death. For example, novel quinazolinone-acetic acid derivatives were tested against non-tumoral fibroblast cells (L929) to evaluate their toxicity to normal cells, with some compounds showing low toxicity. researchgate.net Acute toxicity studies in animals, often in rodents, are conducted to determine the effects of single high doses and to identify a no-observed-adverse-effect level (NOAEL). industrialchemicals.gov.au While specific toxicological data for (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is not available in the provided results, the general approach would follow these standard procedures.

Table 3: UN GHS Hazard Classification for the Analog 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid

| Hazard Code | Hazard Statement | Classification |

| H302 | Harmful if swallowed | Warning (Acute toxicity, oral) |

| H315 | Causes skin irritation | Warning (Skin corrosion/irritation) |

| H319 | Causes serious eye irritation | Warning (Serious eye damage/eye irritation) |

| H335 | May cause respiratory irritation | Warning (Specific target organ toxicity, single exposure) |

Data sourced from PubChem for the analog compound CID 1086563. nih.gov This information is for a related compound and may not be representative of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid. This table is interactive. You can sort and filter the data.

Cytotoxicity Against Normal Cell Lines

The evaluation of cytotoxicity against normal cell lines is a critical step in the early stages of drug discovery to assess the potential for off-target effects and to determine a compound's therapeutic index. For various tetrazole derivatives, studies have shown a range of effects on non-cancerous cells.

For instance, a study on novel tetrazole derivatives of 3,3′-dimethoxybenzidine evaluated their cytotoxic effects on the normal immortalized human keratinocyte cell line, HaCaT. nih.gov The findings from this research indicated that these tetrazole compounds exhibited selective cytotoxicity, with more pronounced effects on cancer cell lines compared to the normal HaCaT cells. nih.gov This selectivity is a desirable characteristic for potential anticancer agents, suggesting that the tetrazole scaffold can be modified to minimize damage to healthy tissues. nih.gov

In another study, new tetrazole-containing derivatives of 2,4-diamino-1,3,5-triazine were synthesized and tested against the non-tumor human embryonic kidney cell line HEK293. The results showed that these compounds had virtually no cytotoxic effect on these normal cells, further supporting the potential for developing tetrazole-based drugs with favorable safety profiles. researchgate.net Similarly, certain tetrazolyl-containing aldose reductase inhibitors were found to have low cytotoxicity. nih.gov

However, it is important to note that not all tetrazole derivatives exhibit low cytotoxicity towards normal cells. The specific structural features of each analog play a significant role in its biological activity. Therefore, any drug development program for analogs of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid would require rigorous screening against a panel of normal cell lines to identify candidates with the highest degree of selectivity.

Broader Toxicity Concerns and Risk Assessment

Beyond in vitro cytotoxicity, a broader assessment of toxicity is essential to identify potential hazards associated with a new chemical entity. For tetrazole derivatives, this includes considerations of acute toxicity, organ-specific toxicity, and potential for irritation.

The PubChem database provides hazard information for 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid, a compound structurally related to the subject of this article. The available data indicates that this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation. nih.gov It may also cause respiratory irritation. nih.gov This information highlights the potential for localized and systemic toxicity with certain tetrazole-based acetic acid derivatives.

In silico tools are often employed for an early assessment of toxicity risks. For a series of novel tetrazole derivatives of 3,3′-dimethoxybenzidine, toxicological profiles were assessed using platforms like ADMET-AI and ProTox 3.0. nih.gov These computational methods can predict various toxicological endpoints, helping to prioritize compounds for further experimental testing and to identify potential liabilities early in the drug discovery process. nih.gov The favorable toxicity profiles observed in both in silico and in vitro evaluations for these derivatives supported their potential as promising candidates for further development. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For tetrazole derivatives, SAR studies have been crucial in identifying key structural features that can be modified to enhance potency and selectivity.

Correlating Structural Modifications with Biological Responses and Potency

SAR studies on various classes of tetrazole derivatives have revealed important correlations between structural modifications and biological outcomes. For example, in a series of tetrazole-substituted ursolic acid derivatives, SAR studies were performed to understand their anticancer activity. researchgate.net

In another instance, research on a series of 1-aryl-N-tosyl-1H-tetrazole-5-carboxamides as antidiabetic agents demonstrated that specific substitutions on the aryl ring led to varying levels of inhibitory activity against α-glucosidase and α-amylase. nih.gov Such studies are critical for optimizing the lead compounds.

The synthesis of a series of 5-thio-substituted tetrazole derivatives and their subsequent antimicrobial screening showed that while all compounds had moderate activity, specific analogs demonstrated the most effective antibacterial and antifungal activities. nih.gov This underscores the importance of the substituent at the 5-position of the tetrazole ring in determining the biological activity.

For analogs of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, systematic modifications of the thienyl group, the acetic acid side chain, and the tetrazole ring itself would be necessary to build a comprehensive SAR profile. This would involve synthesizing a library of analogs and evaluating their biological activity to identify modifications that lead to improved pharmacological properties.

Identification of Key Pharmacophoric Features for Enhanced Efficacy

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of a compound class is a crucial step toward designing more potent and selective analogs.

For tetrazole derivatives, the tetrazole ring itself is a key pharmacophoric element. It is often considered a bioisostere of a carboxylic acid group, as it has a similar pKa and planar, delocalized system. nih.gov The ability of the tetrazole ring to participate in various intermolecular interactions, such as hydrogen bonding and van der Waals forces, makes it a versatile scaffold in drug design. nih.gov

SAR studies have helped to elucidate other important pharmacophoric features. For example, in a series of tetrazole derivatives synthesized via N-Mannich base condensation, the presence of a thiosemicarbazone group attached to the tetrazole was found to be important for its moderate activity against all bacterial and fungal species tested. nih.gov

Molecular docking studies can further help in identifying key interactions between the ligand and its target protein. In one study, the amino acid residues Met25, Ile33, Phe36, Lys37, Ile62, and Leu69 were identified as being involved in hydrophobic interactions with a tetrazole derivative. nih.gov Such information is invaluable for the rational design of new analogs with enhanced efficacy. For (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid, a combination of SAR and computational modeling would be required to define the pharmacophore responsible for its potential biological activities and to guide the design of optimized analogs.

Table of Mentioned Compounds

| Compound Name |

|---|

| (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid |

| 3,3′-dimethoxybenzidine |

| 2,4-diamino-1,3,5-triazine |

| 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid |

| ursolic acid |

| 1-aryl-N-tosyl-1H-tetrazole-5-carboxamides |

| 5-thio-substituted tetrazole derivatives |

Future Directions and Emerging Research Avenues for 5 Thien 2 Yl 2h Tetrazol 2 Yl Acetic Acid

Development of Novel Analogs and Prodrug Strategies for Improved Profiles

The core structure of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid offers a versatile scaffold for the development of novel analogs with potentially enhanced biological activity and improved pharmacokinetic profiles. Research efforts are anticipated to focus on systematic modifications of the thiophene (B33073) ring, the tetrazole core, and the acetic acid side chain.

Analog Development: The tetrazole ring is frequently employed in medicinal chemistry as a bioisostere of the carboxylic acid group, a strategy that can enhance metabolic stability and improve membrane permeability. researchgate.netbeilstein-journals.orgresearchgate.net Future research could involve the synthesis of derivatives where the thiophene ring is substituted with various functional groups to modulate electronic properties and steric interactions with biological targets. Similarly, analogs could be created by replacing the thiophene with other heterocyclic or aromatic systems to explore a wider chemical space. nih.gov

Prodrug Strategies: To overcome potential issues with solubility or cell permeability, prodrug strategies are a promising avenue. Esterification of the carboxylic acid group is a common technique to create more lipophilic prodrugs that can be hydrolyzed by endogenous esterases to release the active parent drug. nih.gov A study involving valsartan (B143634), an antihypertensive drug containing a tetrazole moiety, successfully synthesized a series of ester derivatives to create a new class of potential angiotensin-II receptor antagonists. nih.govresearchgate.net This approach could be applied to (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid to improve its drug-like properties. Another potential strategy involves the synthesis of N-acyl or N-aroyl acetohydrazide derivatives, which could serve as novel prodrugs or lead to compounds with different biological activities. researchgate.net

Table 1: Potential Analog and Prodrug Strategies

| Strategy | Modification Site | Rationale / Goal | Example from Similar Compounds |

|---|---|---|---|

| Analog Synthesis | Thiophene Ring | Modulate electronic properties and target binding. | Synthesis of various 5-aryl-2H-tetrazole-2-acetic acids. nih.gov |

| Analog Synthesis | Acetic Acid Moiety | Explore alternative linkers and functional groups. | Synthesis of N-acyl/aroyl acetohydrazides. researchgate.net |

| Bioisosteric Replacement | Thiophene Ring | Introduce different heterocyclic systems (e.g., furan, pyridine). | Synthesis of (5-Pyridin-2-yl-tetrazol-2-yl)-acetic acid. scbt.com |

| Prodrug Development | Carboxylic Acid Group | Enhance lipophilicity and cell permeability. | Esterification of valsartan derivatives. nih.gov |

Exploration of New Therapeutic Indications and Applications

The structural motifs within (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid suggest its potential utility across a range of therapeutic areas beyond any initial focus. Tetrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial effects. researchgate.netmdpi.com

Future research could systematically screen the compound and its novel analogs against a variety of biological targets. For instance, a study on 5-aryl-2H-tetrazole-2-acetic acids investigated their potential as superoxide (B77818) scavengers and anti-inflammatory agents, providing a clear precedent for this line of inquiry. nih.gov Given that thiazole (B1198619) acetic acid derivatives have been evaluated for cardiovascular activity, exploring the effects of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid on cardiac and vascular function is a logical next step. nih.gov The broad biological potential of tetrazole-containing compounds also includes urease inhibition and antibacterial properties, which are valuable areas for future investigation. nih.gov

Advanced Drug Delivery Systems and Nanotechnology Integration